molecular formula C16H36NO4Re B107850 Tetrabutylammonium perrhenate CAS No. 16385-59-4

Tetrabutylammonium perrhenate

Cat. No.: B107850
CAS No.: 16385-59-4
M. Wt: 492.67 g/mol
InChI Key: MTTXKKTWRLXAKW-UHFFFAOYSA-N
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Description

Tetrabutylammonium perrhenate is a chemical compound with the formula (CH₃CH₂CH₂CH₂)₄N(ReO₄). It is a salt composed of the tetrabutylammonium cation and the perrhenate anion. This compound is known for its use in various chemical reactions and applications, particularly in the field of inorganic chemistry.

Mechanism of Action

Target of Action

Tetrabutylammonium perrhenate is a quaternary ammonium salt . It is primarily used as a catalyst in organic synthesis, especially in the production of alkenes and alcohols . It also has the ability to bind radioisotopes, making it useful as a radiopharmaceutical in nuclear medicine .

Mode of Action

The compound interacts with its targets by facilitating the formation of rhenium complexes of o-phenylenediamine and o-aminobenzenethiol . It also aids in the formation of perrhenate salts with nickel porphyrins . These interactions result in changes in the chemical structure of the targets, enabling the production of desired compounds.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of alkenes and alcohols . It also contributes to the formation of diagnostic radiopharmaceuticals .

Pharmacokinetics

It is known that the compound is used in the form of a powder , suggesting that it may be administered orally or intravenously. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst in organic synthesis. By facilitating the formation of rhenium complexes and perrhenate salts, the compound enables the production of a wide range of organic compounds, including alkenes, alcohols, and radiopharmaceuticals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the perovskite crystalline structure CH3NH3PbI3, which is used in perovskite solar cells, is unstable in the presence of moisture . Therefore, the compound’s action and stability may be affected by the presence of moisture in its environment .

Biochemical Analysis

Biochemical Properties

It is known to be used as a starting material for rhenium complexes of o-phenylenediamine and o-aminobenzenethiol . It also plays a role in the formation of perrhenate salt with nickel porphyrins

Cellular Effects

It is known to be used in organic synthesis and as a model compound for the synthesis of diagnostic radiopharmaceuticals . Its specific effects on various types of cells and cellular processes, including its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism, are still under study.

Molecular Mechanism

It is known to be involved in the formation of rhenium complexes and perrhenate salts

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium perrhenate can be synthesized by reacting tetrabutylammonium bromide with potassium hydroxide in an anhydrous ethanol solution. The molar ratio of tetrabutylammonium bromide to potassium hydroxide is typically 1:1.1 . The reaction proceeds as follows: [ \text{(CH₃CH₂CH₂CH₂)₄NBr} + \text{KOH} \rightarrow \text{(CH₃CH₂CH₂CH₂)₄N(ReO₄)} + \text{KBr} ]

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium perrhenate undergoes various types of chemical reactions, including:

    Oxidation: The perrhenate anion can participate in oxidation reactions, although it is generally non-oxidizing compared to permanganate.

    Reduction: The compound can be reduced to form lower oxidation state rhenium compounds.

    Substitution: The perrhenate anion can be substituted with other anions in metathesis reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include trimethylsilyl chloride, which can convert the perrhenate anion to oxychloride of rhenium(V) . Typical conditions involve organic solvents and controlled temperatures.

Major Products

Major products formed from reactions involving this compound include various rhenium complexes and salts, such as tetrabutylammonium tetrachlorooxorhenate(V) and other rhenium-based compounds .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to tetrabutylammonium perrhenate include:

Uniqueness

This compound is unique due to the presence of the perrhenate anion, which contains rhenium in its highest oxidation state. This gives the compound distinct chemical properties and reactivity compared to other tetrabutylammonium salts .

Properties

IUPAC Name

oxido(trioxo)rhenium;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.4O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTXKKTWRLXAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re](=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36NO4Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456015
Record name Tetrabutylammonium perrhenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16385-59-4
Record name Tetrabutylammonium perrhenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Perrhenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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